Sulfo-NHS-Acetate sodium
CAS No.:
Cat. No.: VC16598748
Molecular Formula: C6H6NNaO7S
Molecular Weight: 259.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6NNaO7S |
|---|---|
| Molecular Weight | 259.17 g/mol |
| IUPAC Name | sodium;1-acetyloxy-2,5-dioxopyrrolidine-3-sulfonate |
| Standard InChI | InChI=1S/C6H7NO7S.Na/c1-3(8)14-7-5(9)2-4(6(7)10)15(11,12)13;/h4H,2H2,1H3,(H,11,12,13);/q;+1/p-1 |
| Standard InChI Key | VGYOVKDAMGIIJU-UHFFFAOYSA-M |
| Canonical SMILES | CC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
Sulfo-NHS-Acetate sodium belongs to the class of N-hydroxysuccinimide (NHS) esters, distinguished by the addition of a sulfonate group (-SO) and an acetyl moiety. The full molecular structure comprises:
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A succinimide ring core, which confers reactivity toward primary amines.
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An acetyl group (-O-CO-CH) that modifies target proteins via acetylation.
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A sulfonate group (-SO) attached to the succinimide nitrogen, enhancing water solubility .
The compound’s molecular formula, , reflects its sodium counterion, which stabilizes the sulfonate group in aqueous environments .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 259.17 g/mol | |
| CAS Number | 221222-61-3; 152305-87-8* | |
| Reactivity | Primary amines |
Note: Discrepancies in CAS numbers reflect supplier-specific nomenclature .
Solubility and Physical Form
Sulfo-NHS-Acetate sodium is typically supplied as a white to off-white crystalline solid. Its solubility profile is critical for experimental workflows:
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Aqueous buffers: Direct dissolution in water up to 10 mM, though solutions are prone to hydrolysis and must be used immediately .
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In vivo formulations: Compatible with mixtures containing DMSO, PEG300, Tween-80, and saline, achieving ≥2.5 mg/mL clarity .
The sulfonate group’s hydrophilicity contrasts with traditional NHS esters, enabling reactions in physiological buffers without organic solvents .
Synthesis and Stability
Synthetic Pathway
The synthesis of Sulfo-NHS-Acetate sodium involves a two-step process:
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Sulfonation of NHS: Reaction of N-hydroxysuccinimide with sulfonating agents to introduce the -SO group.
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Acetylation: Treatment with acetic anhydride in the presence of sodium ions to form the acetyl ester .
This route ensures retention of the NHS ester’s reactivity while optimizing solubility. Industrial-scale production by suppliers like Thermo Fisher Scientific and G-Biosciences adheres to stringent purity standards (>95% by HPLC) .
Reaction Mechanism and Biochemical Applications
Covalent Modification of Primary Amines
The reagent’s mechanism centers on nucleophilic acyl substitution:
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Activation: In the presence of carbodiimides like EDC, carboxylate groups on target molecules form reactive Sulfo-NHS esters.
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Amine coupling: Primary amines (e.g., lysine residues) attack the ester’s carbonyl carbon, forming stable amide bonds and releasing N-hydroxysuccinimide .
Figure 1: Reaction Scheme
Applications in Protein Science
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Protein acetylation: Blocks lysine residues to study post-translational modifications or protein-protein interactions .
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Crosslinking: Generates stable conjugates for antibody-drug complexes or enzyme immobilization .
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PROTAC synthesis: Serves as a linker in proteolysis-targeting chimeras (PROTACs), connecting E3 ligase ligands to target protein binders .
Practical Considerations for Experimental Use
Optimizing Reaction Conditions
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Molar ratios: A 10:1 molar excess of Sulfo-NHS-Acetate sodium to protein ensures complete acetylation .
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Buffer selection: MES (pH 5–6) for activation; PBS (pH 7.2–7.5) for amine coupling .
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Quenching: Excess reagent is quenched with 2-mercaptoethanol or glycine .
Troubleshooting Common Issues
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Low yield: Hydrolysis dominates at high pH; maintain pH ≤7.5 during coupling .
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Precipitation: Use fresh DMSO stocks and avoid prolonged storage of activated intermediates .
| Supplier | Purity | Packaging | Price Range (USD) |
|---|---|---|---|
| Thermo Fisher Scientific | >95% | 5g, 25g | $200–$500 |
| G-Biosciences | >90% | 100mg, 500mg | $150–$300 |
| MedChemExpress | >98% | 10mg, 50mg | $100–$250 |
Thermo Fisher’s No-Weigh™ format (pre-measured microtubes) minimizes handling errors, while MedChemExpress provides smaller quantities for high-throughput screening .
Emerging Applications and Future Directions
Recent advancements highlight Sulfo-NHS-Acetate sodium’s role in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume